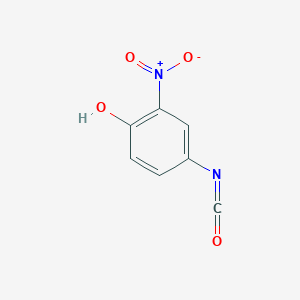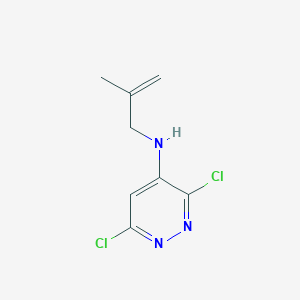
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and an amine group attached to a 2-methyl-allyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine typically involves the functionalization of 3,6-dichloropyridazine. One common method includes the use of organozinc reagents. For instance, the preparation of zincated 3,6-dichloropyridazine involves the reaction of 3,6-dichloropyridazine with (tmp)2Zn·2MgCl2·2LiCl in dry tetrahydrofuran (THF) under an argon atmosphere at -78°C . The resulting intermediate can then be further reacted with various electrophiles to introduce the 2-methyl-allyl amine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(3,6-Dichloro-4-pyridazinyl)ethanol: Similar in structure but with an ethanol group instead of the 2-methyl-allyl amine group.
[1-(3,6-Dichloro-pyridazin-4-YL)-piperidin-4-YL]-methanol: Contains a piperidine ring instead of the 2-methyl-allyl amine group.
Uniqueness
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine is unique due to the presence of the 2-methyl-allyl amine group, which imparts specific chemical and biological properties not found in its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9Cl2N3 |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3,6-dichloro-N-(2-methylprop-2-enyl)pyridazin-4-amine |
InChI |
InChI=1S/C8H9Cl2N3/c1-5(2)4-11-6-3-7(9)12-13-8(6)10/h3H,1,4H2,2H3,(H,11,12) |
InChI Key |
PDGZANOWPZMPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

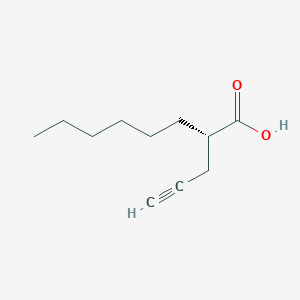
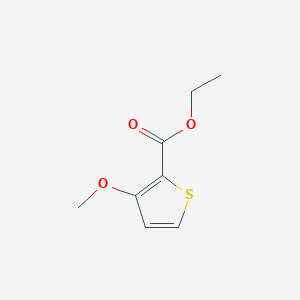
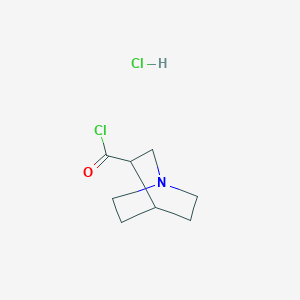
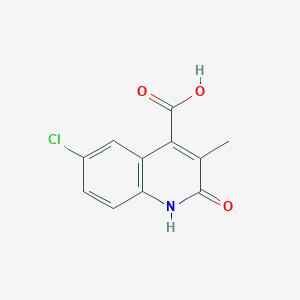
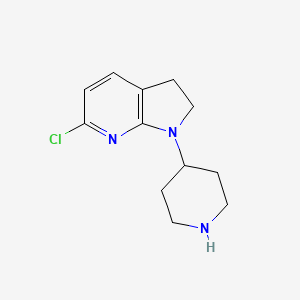
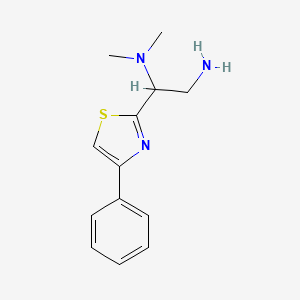
![Ethyl 2-[methyl(prolyl)amino]benzoate](/img/structure/B8357977.png)

![5-[(ethyloxy)carbonyl]-4-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B8357999.png)
![4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid](/img/structure/B8358005.png)
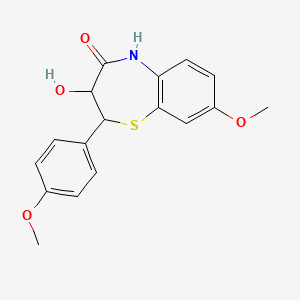
![Benzamide,N-[3-(2,2-difluoroethoxy)phenyl]-2-fluoro-6-nitro-](/img/structure/B8358015.png)
